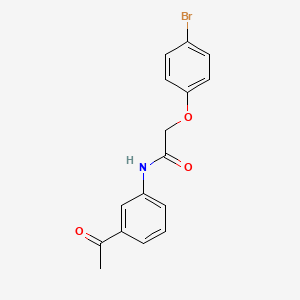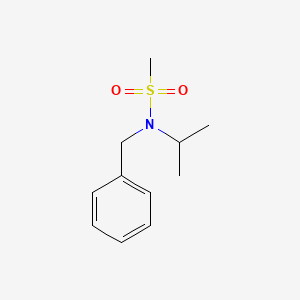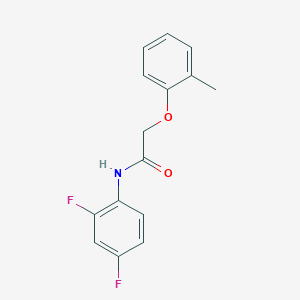
N-(3-乙酰苯基)-2-(4-溴苯氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide involves multi-step chemical reactions, including alkylation, nitration, acetylation, and methylation processes. One example includes the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol through alkylation and nitration, achieving yields of 77.42% and 92.2%, respectively (Zhang Da-yang, 2004). These processes highlight the complexity and efficiency of synthetic routes toward bromophenoxy acetamide derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide has been elucidated using various spectroscopic techniques. For instance, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using elemental analyses and spectroscopic techniques such as HNMR and LC-MS, showcasing the compound's crystallization in the orthorhombic crystal system (G. Sharma et al., 2018). These analyses are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions and Properties
Chemical reactions involving N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide derivatives often include acetylation and bromination. The reactivity and functional group transformations provide insights into the compound's chemical behavior. For example, the Leuckart synthesis method has been employed to create acetamide derivatives, indicating the versatility and reactivity of the acetamide group in chemical syntheses (P. Rani et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are determined through rigorous testing and analysis. The crystal structure, for example, is often analyzed using X-ray diffraction techniques, providing detailed information on the molecular geometry and intermolecular interactions within the compound (S. Geetha et al., 2023).
科学研究应用
抗疟疾药物合成的化学选择性乙酰化: 化合物(如 2-氨基苯酚)中氨基的化学选择性单乙酰化对于合成中间体(如 N-(2-羟基苯基)乙酰胺)至关重要,而这些中间体在抗疟疾药物的天然合成中必不可少。此过程使用 Novozym 435 等催化剂,证明了选择性乙酰化在药物合成中的重要性 (Magadum & Yadav, 2018).
抗癌、抗炎和镇痛应用: 合成的 2-(取代苯氧基)-N-(1-苯乙基)乙酰胺衍生物已显示出作为抗癌、抗炎和镇痛剂的潜力。这些衍生物(尤其是芳香环上有卤素的衍生物)在这些领域展示了有希望的治疗应用 (Rani, Pal, Hegde, & Hashim, 2014).
膜脂质过氧化的抑制剂: 某些酚类衍生物(如对乙酰氨基酚)对脂质过氧化表现出抑制作用。这些化合物可以作为抗氧化剂和自由基清除剂,突出它们在预防氧化应激相关损伤方面的潜在应用 (Dinis, Madeira, & Almeida, 1994).
水处理中的环境影响: 对水处理过程中对乙酰氨基酚降解的研究揭示了卤离子(如氯离子和溴离子)在降解途径中的复杂相互作用。这项研究对于了解水处理系统中药物化合物的环境归宿至关重要 (Li et al., 2015).
药物代谢和肝毒性研究: 对对乙酰氨基酚(扑热息痛)代谢及其与肝毒性关系的研究对于了解广泛使用的镇痛药的安全性至关重要。代谢表型分析和谱分析有助于揭示对乙酰氨基酚引起的肝损伤的机制,并确定药物毒性的潜在生物标记 (Coen, 2015).
杀虫剂的合成: N-(4-氯苯基)-2-苯氧基乙酰胺衍生物的开发已探索了它们对小菜蛾等害虫的杀虫功效。这些化合物表现出作为新型杀虫剂的潜力,为害虫控制提供了新的途径 (Rashid et al., 2021).
查耳酮衍生物的抗菌活性: 新型查耳酮衍生物(包括基于 2-(4-乙酰氨基苯氧基)-N-(3-乙酰苯基)乙酰胺的衍生物)已显示出很强的抗菌活性和中等的抗真菌活性。这些发现表明它们作为抗菌剂的潜力 (Babu & Selvaraju, 2020).
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-21-15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMDRKPSXWPWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)
![8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5567162.png)

![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)
![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)


![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)
![2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5567220.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)